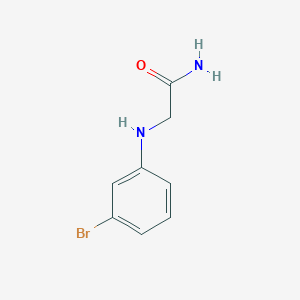![molecular formula C14H20N2O4 B6148018 methyl 2-amino-5-({[(tert-butoxy)carbonyl]amino}methyl)benzoate CAS No. 161292-57-5](/img/new.no-structure.jpg)
methyl 2-amino-5-({[(tert-butoxy)carbonyl]amino}methyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-5-({[(tert-butoxy)carbonyl]amino}methyl)benzoate: is an organic compound with the molecular formula C14H20N2O4. It is a derivative of benzoic acid, featuring an amino group and a tert-butoxycarbonyl-protected amino group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with methyl 2-amino-5-formylbenzoate.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).
Reductive Amination: The formyl group is then subjected to reductive amination using a suitable amine and a reducing agent like sodium cyanoborohydride (NaBH3CN).
Reaction Conditions
Temperature: Generally carried out at room temperature.
Solvent: Common solvents include dichloromethane (DCM) or tetrahydrofuran (THF).
Time: The reaction typically proceeds over several hours.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency. The use of high-purity starting materials and stringent control of reaction conditions are crucial for industrial-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to the corresponding alcohol.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
Chemistry
In organic chemistry, methyl 2-amino-5-({[(tert-butoxy)carbonyl]amino}methyl)benzoate is used as an intermediate in the synthesis of more complex molecules. Its protected amino group allows for selective reactions, making it valuable in multi-step synthesis.
Biology
In biological research, this compound is used to study enzyme interactions and protein modifications. Its structure allows it to act as a substrate or inhibitor in various biochemical assays.
Medicine
Pharmaceutical research utilizes this compound in the development of new drugs. Its ability to undergo various chemical modifications makes it a versatile building block for designing molecules with potential therapeutic effects.
Industry
In the chemical industry, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism by which methyl 2-amino-5-({[(tert-butoxy)carbonyl]amino}methyl)benzoate exerts its effects depends on its specific application. In biochemical assays, it may act as a competitive inhibitor, binding to the active site of enzymes and preventing substrate interaction. In drug development, its mechanism of action would be tailored to the target disease, involving interactions with specific molecular targets and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-amino-5-nitrobenzoate: Similar structure but with a nitro group instead of the tert-butoxycarbonyl-protected amino group.
Methyl 2-amino-5-methylbenzoate: Features a methyl group instead of the tert-butoxycarbonyl-protected amino group.
Methyl 2-amino-5-chlorobenzoate: Contains a chlorine atom instead of the tert-butoxycarbonyl-protected amino group.
Uniqueness
Methyl 2-amino-5-({[(tert-butoxy)carbonyl]amino}methyl)benzoate is unique due to its dual amino functionalities, one of which is protected. This allows for selective reactions and modifications, making it a valuable intermediate in complex organic synthesis and pharmaceutical research.
Propriétés
Numéro CAS |
161292-57-5 |
|---|---|
Formule moléculaire |
C14H20N2O4 |
Poids moléculaire |
280.3 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



